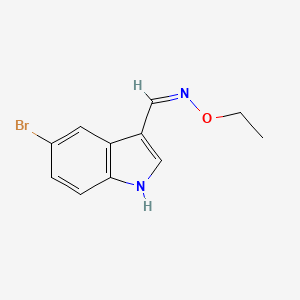

5-bromo-1H-indole-3-carbaldehyde O-ethyloxime

Description

Historical Development and Discovery Context

The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime traces its origins to advancements in indole functionalization and oxime chemistry. Early methodologies for indole-3-carboxaldehyde synthesis, such as the nitrosation of indoles, were first reported in the mid-20th century. However, the introduction of bromine at the 5-position and subsequent oxime formation emerged more recently, driven by the need for structurally diverse indole derivatives in drug discovery.

A pivotal development occurred in 2018 with the optimization of indazole-3-carboxaldehyde synthesis via nitrosation of 5-bromo-indole. This procedure involved treating 5-bromo-indole with sodium nitrite and hydrochloric acid in a DMF-water system, yielding 5-bromo-1H-indazole-3-carboxaldehyde as a precursor. Subsequent oxime formation through condensation with O-ethylhydroxylamine hydrochloride (NH$$_2$$OH·HCl) under mechanochemical conditions marked a key milestone. The mechanochemical approach, which avoids hazardous solvents, improved yields to 72–99% under optimized milling conditions (20–120 minutes).

| Table 1. Key synthetic milestones for this compound | |||

|---|---|---|---|

| Year | Development | Yield | Reference |

| 2018 | Nitrosation of 5-bromo-indole to carboxaldehyde | 72–94% | |

| 2019 | Mechanochemical oxime synthesis | 95% |

These advances addressed challenges such as dimerization side reactions and the instability of hydroxylamine hydrochloride in aqueous media, establishing reproducible routes to the compound.

Significance in Medicinal Chemistry Research

This compound occupies a critical niche in medicinal chemistry due to its dual functionality:

- Indole Core : The indole scaffold is a privileged structure in drug design, present in compounds targeting serotonin receptors, kinases, and antimicrobial agents. Bromination at the 5-position enhances electron-withdrawing effects, potentially improving binding affinity to hydrophobic protein pockets.

- Oxime Functionalization : Oximes serve as bioisosteres for carbonyl groups, modifying pharmacokinetic properties while retaining biological activity. The O-ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Recent studies highlight its role as a precursor to indazole derivatives, which exhibit anticancer activity through kinase inhibition. For example, indirubin oximes—structurally analogous compounds—inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) at micromolar concentrations. The bromine atom may further modulate selectivity, as seen in 5-bromo-indole derivatives showing enhanced analgesic activity compared to non-halogenated analogs.

Position within Contemporary Indole-Oxime Research

Contemporary research on indole-oxime hybrids focuses on three axes:

- Synthetic Methodologies : Mechanochemical synthesis has replaced traditional solvent-based routes, reducing reaction times from hours to minutes. For this compound, ball milling with Na$$2$$CO$$3$$ achieves 95% yield in 20 minutes.

- Structural Diversification : The compound serves as a substrate for N-alkylation and cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids could introduce aryl groups at the 2-position, leveraging the bromine atom as a leaving group.

- Biological Screening : While direct data on this compound’s activity is limited, related indole-oximes show promise as kinase inhibitors. Acylated oximes derived from triterpenes exhibit cytotoxic activity against pancreatic and breast cancer cells.

Research Significance and Academic Interest

The academic interest in this compound stems from three factors:

- Reactivity Insights : The electron-deficient indole core facilitates electrophilic substitutions at the 2- and 6-positions, enabling modular synthesis of polyfunctional derivatives.

- Drug Discovery Potential : Oxime-containing compounds are investigated for anticancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to generate nitric oxide—a signaling molecule with vasodilatory effects—adds further therapeutic relevance.

- Sustainable Synthesis : Mechanochemical protocols align with green chemistry principles, minimizing waste and energy consumption.

Ongoing research aims to explore its interactions with biological targets such as the aryl hydrocarbon receptor (AhR), which is activated by indole-3-carbaldehyde metabolites. Additionally, its role in synthesizing indazole-based kinase inhibitors positions it as a valuable tool in oncology drug development.

Properties

IUPAC Name |

(Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPUTMHXBJYVNI-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=CC1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C\C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime typically involves the following steps:

Oximation: The resulting 5-bromo-1H-indole-3-carbaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Alkylation at the Indole Nitrogen

The indole NH group undergoes alkylation under basic conditions. For example:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime + CH₃I | NaH, THF, 0–20°C, 24h | 5-Bromo-1-methylindole-3-carbaldehyde O-ethyloxime | 91% |

Mechanism :

-

Deprotonation of indole NH by NaH.

-

Nucleophilic substitution with methyl iodide.

Oxidation of the Aldehyde Group

The aldehyde moiety in the parent compound (prior to oxime formation) is oxidized to carboxylic acid:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 5-Bromo-1H-indole-3-carbaldehyde | KMnO₄, acetone/H₂O, 20°C, 6.5h | 5-Bromo-1H-indole-3-carboxylic acid | 65% |

Implications for Oxime Derivatives :

-

Oxime-protected aldehydes are stable under oxidative conditions, preserving the aldehyde functionality for subsequent reactions.

Cyclization Reactions

The oxime group participates in metal-mediated cyclizations. For instance:

-

Gold(I)-Catalyzed Cyclization :

Mechanistic Pathway :

-

Activation of the allene’s C=C bond by Au(I).

-

Nucleophilic attack by the oxime oxygen.

Nitrosation and Tautomerization

In acidic conditions, oximes undergo nitrosation:

-

Reaction with HONO (from NaNO₂/HCl) forms nitroso intermediates, which isomerize to regenerate oximes .

Relevance :

-

Stabilizes the oxime structure under nitrosative conditions, enabling its use in sequential functionalization.

Stability and Reactivity Considerations

-

pH Sensitivity : Hydrolyzes to the parent aldehyde under strongly acidic/basic conditions.

Key Citations

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-bromoindole compounds, including 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime, exhibit significant anticancer properties. For example, studies have shown that oxime derivatives can inhibit various kinases involved in cancer progression:

- FLT3 Kinase Inhibition : Some derivatives demonstrated potent inhibition of FLT3 kinase activity, which is crucial in leukemia treatment. The IC50 value for one such derivative was reported at 7.89 nM, indicating strong activity against cancer cell lines such as MV4-11 .

- CDK2 Inhibition : Compounds related to 5-bromoindole derivatives have shown substantial inhibitory activity against cyclin-dependent kinases (CDKs). For instance, certain oxime analogs exhibited IC50 values as low as 0.04 μM against MCF-7 breast cancer cells .

Antimicrobial Properties

5-Bromo-1H-indole derivatives have also been evaluated for their antimicrobial activities. Research has indicated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Data Tables

The following table summarizes key findings related to the anticancer activity of 5-bromoindole derivatives:

| Compound Name | Target Kinase | IC50 (μM) | Cell Line | Activity Description |

|---|---|---|---|---|

| 5-Bromoindole derivative A | FLT3 | 0.00789 | MV4-11 | Potent inhibitor |

| Indirubin derivative B | CDK2 | 0.04 | MCF-7 | Significant anticancer activity |

| Oxime derivative C | GSK3β | Not specified | A2780 & OVCAR3 | Reduces proliferation and invasion |

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on the effects of a specific oxime derivative on ovarian cancer cells (A2780 and OVCAR3) revealed that treatment led to a significant reduction in cell proliferation and invasion capabilities. The mechanism involved downregulation of cyclin D1 and matrix metalloproteinase 9 (MMP9), which are critical for cell cycle progression and metastasis .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of various indole derivatives, including those derived from 5-bromoindole, was assessed against a panel of bacterial strains. The results indicated that certain compounds displayed notable antibacterial activity, making them candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The presence of the bromine atom and the oxime group enhances its reactivity and binding affinity to specific targets . The exact pathways and targets depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

5-bromo-1H-indole-3-carbaldehyde: Lacks the O-ethyloxime group but shares the bromine and aldehyde functionalities.

1H-indole-3-carbaldehyde: Lacks both the bromine and O-ethyloxime groups, serving as a simpler precursor.

5-chloro-1H-indole-3-carbaldehyde O-ethyloxime: Similar structure with chlorine instead of bromine.

Uniqueness: 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime is unique due to the combination of the bromine atom, aldehyde group, and O-ethyloxime functionality. This combination imparts distinct reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁BrN₂O and a molecular weight of 252.12 g/mol. The compound features a bromine atom attached to the indole ring, an aldehyde functional group, and an oxime derivative. It typically appears as a white to light brown powder with a melting point ranging from 205 to 206 °C.

Target Interactions

The biological activity of this compound is largely attributed to its interaction with various biological targets. Indole derivatives are known to influence multiple receptors and pathways, leading to various therapeutic effects:

- Anticancer Activity : The compound may inhibit cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial Properties : It shows potential against various microbial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Biochemical Pathways

The compound's interaction with its targets can affect several biochemical pathways, including:

- Cell cycle regulation

- Apoptotic signaling

- Inflammatory response modulation

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to selectively inhibit FLT3 kinase activity, which is crucial in certain leukemia types. In vitro studies demonstrated that this compound could induce cell cycle arrest at the G0/G1 phase in MV4-11 cells (a model for acute myeloid leukemia), with an IC50 value as low as 0.072 μM .

| Compound | IC50 Value (μM) | Effect |

|---|---|---|

| This compound | 0.072 | FLT3 kinase inhibition, cell cycle arrest |

| 5-Methoxyindirubin 3′-oxime | Varies | Inhibits CDKs and GSK-3 |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Preliminary studies indicate that it may interact with enzymes or receptors involved in microbial resistance, though detailed investigations are still needed .

Case Studies

Several case studies have explored the biological activities of similar indole derivatives, providing insights into the potential applications of this compound:

- Indirubin Derivatives : Research on indirubin derivatives has shown significant anticancer activity against various cell lines, highlighting the importance of structural modifications in enhancing bioactivity.

- Oxime Compounds : A review of oxime-containing compounds emphasized their role in improving anticancer properties through specific substitutions at the indole structure.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime?

The synthesis typically involves formylation of 5-bromoindole followed by oxime formation. For example, analogous compounds are synthesized via CuI-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF solvent mixtures, yielding intermediates with ~50% efficiency after purification by flash chromatography . Characterization employs / NMR, HRMS, and TLC (e.g., R = 0.30 in 70:30 EtOAc/hexane) to confirm structure and purity . For oxime derivatives like O-ethyloxime, hydroxylamine derivatives are reacted with the aldehyde group under acidic or basic conditions.

Q. How are intermediates like 5-bromo-1H-indole-3-carbaldehyde validated during synthesis?

Key validation steps include:

- NMR analysis : Chemical shifts for indole protons (e.g., 7.14 ppm for H-4 in CDCl) and aldehyde protons (~9.8–10.2 ppm) confirm regiochemistry .

- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 427.0757) verify molecular weight .

- TLC monitoring : Ensures reaction completion and guides purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 5-bromo-1H-indole-3-carbaldehyde derivatives?

Optimization strategies include:

- Catalyst screening : CuI (10–20 mol%) enhances click chemistry efficiency in PEG-400/DMF systems .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while PEG-400 reduces byproducts .

- Temperature control : Reactions at 0–25°C minimize decomposition of sensitive aldehyde groups .

- Workup modifications : Precipitation in water followed by EtOAc extraction reduces DMF contamination .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar indole derivatives?

Discrepancies in NMR or mass spectra are addressed by:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing H-2 and H-4 in substituted indoles) .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., confirming bromine position via bond lengths) .

- Isotopic labeling : Tracks unexpected mass fragments (e.g., bromine isotopic patterns in HRMS) .

Q. What strategies are used to design biological activity studies for this compound?

While direct data are limited, hypothetical approaches include:

- Antioxidant assays : Measure ROS scavenging using DPPH or ABTS assays, inspired by related indole antioxidants in ischemia models .

- Enzyme inhibition studies : Target kinases or oxidases via molecular docking, leveraging the aldehyde/oxime moiety as a pharmacophore .

- Cellular uptake studies : Fluorescent tagging (e.g., via oxime ligation) tracks intracellular distribution .

Q. How does substituent position affect regioselectivity in further functionalization?

Regioselectivity is influenced by:

- Electronic effects : Bromine at C-5 deactivates the indole ring, directing electrophiles to C-3 (aldehyde) or C-7 .

- Steric hindrance : Bulky groups at C-3 (e.g., O-ethyloxime) favor substitutions at distal positions .

- Catalytic systems : Pd-mediated cross-couplings selectively modify brominated positions .

Q. What advanced techniques determine the crystal structure of derivatives?

- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and confirms oxime geometry (E/Z) .

- Displacement parameters : Thermal ellipsoids (30% probability level) validate molecular rigidity .

Q. How are computational methods applied to predict reactivity or stability?

- DFT calculations : Model transition states for aldehyde-oxime formation, predicting activation energies .

- MD simulations : Assess solvation effects in PEG-400/DMF mixtures to optimize solubility .

Q. What derivatization strategies introduce functional groups for targeted applications?

- Oxime diversification : React with hydroxylamines to generate hydrazones or amidoximes for metal chelation .

- Click chemistry : Install triazole rings via CuAAC for bioorthogonal labeling .

- Protecting groups : Use tert-butyl or TIPS groups to shield reactive sites during multi-step syntheses .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for CuI-Catalyzed Reactions

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst loading | 10–20 mol% CuI | |

| Solvent | PEG-400:DMF (2:1) | |

| Reaction time | 12–24 hours | |

| Yield range | 25–50% after purification |

Q. Table 2. Characteristic NMR Shifts for Common Derivatives

| Proton Position | Chemical Shift (ppm) | Reference |

|---|---|---|

| H-4 (indole) | 7.14 (d, J = 2.0 Hz) | |

| Aldehyde proton | 10.1 (s) | |

| O-ethyloxime CH | 1.25 (t, J = 7.2 Hz) | Hypothetical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.